molecular formula C15H11FN4O2 B11075037 4-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid

4-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid

Cat. No.: B11075037
M. Wt: 298.27 g/mol
InChI Key: HVDAHSYJGRXZRG-UHFFFAOYSA-N
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Description

4-[2-(4-Fluorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoic acid is a chemical compound that features a fluorobenzyl group attached to a tetraazole ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Fluorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoic acid typically involves the following steps:

    Formation of the Tetraazole Ring: The tetraazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable nucleophile.

    Coupling with Benzoic Acid: The final step involves coupling the tetraazole derivative with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Fluorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

4-[2-(4-Fluorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(4-Fluorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the tetraazole ring can participate in hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-Chlorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoic acid
  • 4-[2-(4-Methylbenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoic acid
  • 4-[2-(4-Nitrobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoic acid

Uniqueness

4-[2-(4-Fluorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoic acid is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and reactivity. This can lead to enhanced biological activity or improved material properties compared to its analogs.

Properties

Molecular Formula

C15H11FN4O2

Molecular Weight

298.27 g/mol

IUPAC Name

4-[2-[(4-fluorophenyl)methyl]tetrazol-5-yl]benzoic acid

InChI

InChI=1S/C15H11FN4O2/c16-13-7-1-10(2-8-13)9-20-18-14(17-19-20)11-3-5-12(6-4-11)15(21)22/h1-8H,9H2,(H,21,22)

InChI Key

HVDAHSYJGRXZRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2N=C(N=N2)C3=CC=C(C=C3)C(=O)O)F

Origin of Product

United States

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